2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
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Overview
Description
2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is a complex organic compound featuring a benzotriazine ring
Preparation Methods
The synthesis of 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid typically involves the preparation of 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters. These esters are then reacted with fluorenylmethoxycarbonyl amino acids under specific conditions to yield the desired compound . The reaction conditions often include the use of solid-phase peptide synthesis techniques, which provide a controlled environment for the reaction to proceed efficiently .
Chemical Reactions Analysis
2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced enzyme activity and altered metabolic pathways.
Comparison with Similar Compounds
2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid can be compared with other benzotriazine derivatives, such as:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound is similar in structure but has different functional groups, leading to distinct chemical and biological properties.
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Another related compound with unique applications in peptide synthesis and enzyme inhibition.
Properties
Molecular Formula |
C14H16N4O4 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c1-2-10(14(21)22)15-12(19)7-8-18-13(20)9-5-3-4-6-11(9)16-17-18/h3-6,10H,2,7-8H2,1H3,(H,15,19)(H,21,22) |
InChI Key |
SPJWSHIPSVMOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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